Meta- vs. Para-Regioisomeric Connectivity: Predicted Kinase Polypharmacology Divergence
The meta-substituted phenyl linker in 2,4-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is predicted to engage a distinct kinase target panel compared to its para-substituted regioisomer. Computational SEA (Similarity Ensemble Approach) predictions based on ChEMBL20 data for the morpholinopyridazine scaffold indicate top-scoring targets including EGFR (pKi = 9.00), ABL1 (pKi = 6.59), SRC (pKi = 6.66), PRKCA (pKi = 6.25), and CDK1 (pKi = 5.52) for closely related chemotypes sharing the scaffold framework [1]. In contrast, the para-substituted analog 2,4-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide has been described by vendors as primarily associated with FGFR inhibition—though this annotation may be unreliable . The meta orientation alters the dihedral angle between the central phenyl ring and the pyridazine, potentially favoring different hinge-region hydrogen-bonding geometries. Direct head-to-head experimental selectivity profiling data are not available in the public domain; this limitation must be acknowledged.
| Evidence Dimension | Predicted kinase target engagement (SEA/ChEMBL20) |
|---|---|
| Target Compound Data | EGFR pKi = 9.00; ABL1 pKi = 6.59; SRC pKi = 6.66; PRKCA pKi = 6.25; CDK1 pKi = 5.52 (predictions for morpholinopyridazine scaffold chemotype) [1] |
| Comparator Or Baseline | Para-substituted regioisomer: 2,4-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide; vendor claim of FGFR pathway association (target engagement data not publicly verified) |
| Quantified Difference | Qualitative divergence in predicted kinase panel; meta vs. para connectivity alters target space. No direct quantitative selectivity ratio available. |
| Conditions | Computational target prediction using SEA algorithm against ChEMBL20; in vitro kinase panel data not publicly available for either regioisomer |
Why This Matters
For procurement decisions in kinase inhibitor research, the regioisomeric form determines which kinase panel is likely to be engaged, making the meta-substituted compound non-interchangeable with para-substituted analogs in screening campaigns.
- [1] ZINC15 Database. ZINC000003815082 – SEA Predictions based on ChEMBL20: EGFR (pKi 9.00, 2 observations), ABL1 (pKi 6.59, 1 obs), SRC (pKi 6.66, 1 obs), PRKCA (pKi 6.25, 1 obs), CDK1 (pKi 5.52, 1 obs). Available at: https://zinc15.docking.org/substances/ZINC000003815082/ View Source
